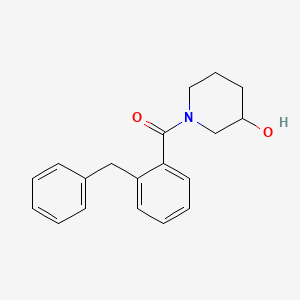
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one, also known as HPI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood. However, studies have suggested that it may act through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has also been shown to induce apoptosis in cancer cells and reduce the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has several advantages as a research tool. It is a potent and selective inhibitor of various cellular pathways, making it useful for studying the mechanisms of action of various compounds. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to be effective in various in vitro and in vivo models, making it a versatile research tool. However, the synthesis of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is challenging, and researchers may face difficulties in obtaining sufficient quantities of the compound for their experiments.
Orientations Futures
There are several future directions for research on 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, researchers may investigate the potential applications of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies may also focus on elucidating the mechanism of action of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one and identifying potential drug targets for the compound.
Conclusion
In conclusion, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that has shown significant potential in various fields of research. Its unique structure and potent activity make it a valuable research tool for investigating the mechanisms of action of various compounds. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the potential applications of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one and its mechanism of action.
Méthodes De Synthèse
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is synthesized through a multistep process that involves the reaction of piperidine, indole-3-carboxaldehyde, and 2-oxoacetate. The final product is obtained after purification through column chromatography. The synthesis of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is challenging, and researchers have developed various modifications to improve its yield and purity.
Applications De Recherche Scientifique
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been tested on various cancer cell lines and has demonstrated significant cytotoxicity. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to inhibit the production of inflammatory cytokines and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-13-4-3-9-18(11-13)16(20)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17,19H,3-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPUSYGTFBSPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)

![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)
![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)